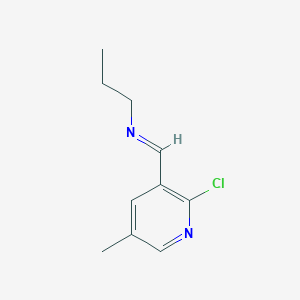
1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines This compound is characterized by a tetrahydropyridine ring substituted with three methyl groups and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of acetone with cyanoacetanilide in the presence of a base, leading to the formation of the desired tetrahydropyridine derivative . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted tetrahydropyridines.
Scientific Research Applications
1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine exerts its effects involves interactions with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular responses. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications.
Comparison with Similar Compounds
1,2,3,6-Tetrahydropyridine: Another tetrahydropyridine derivative with different substitution patterns.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: A structurally related compound with a different core structure.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
Uniqueness: 1,3,3-Trimethyl-6-phenyl-1,2,3,4-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications, distinguishing it from other tetrahydropyridine derivatives.
Properties
CAS No. |
389874-33-3 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1,3,3-trimethyl-6-phenyl-2,4-dihydropyridine |
InChI |
InChI=1S/C14H19N/c1-14(2)10-9-13(15(3)11-14)12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3 |
InChI Key |
YIIJDCOHGAQOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=C(N(C1)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate](/img/structure/B14232621.png)
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
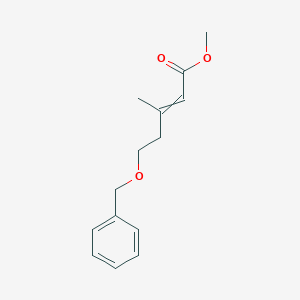
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)
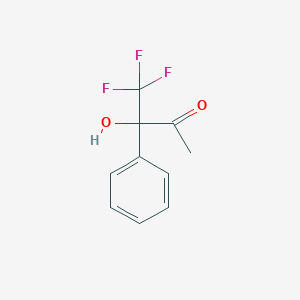
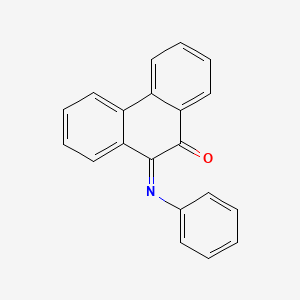

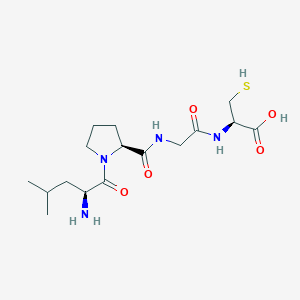
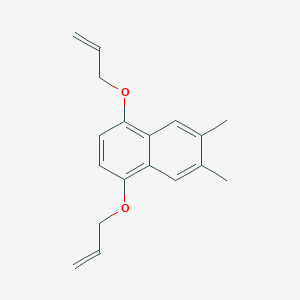
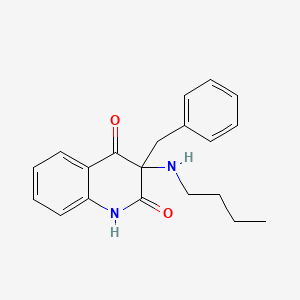

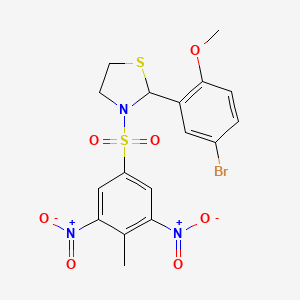
![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
